Cardionogen 1 Cardionogen 1 Cardionogen-1 is a triazolothiadiazole that is [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole which is substituted at positions 3 and 6 by 2-furyl and cyclohexyl groups, respectively. A cardiomyocyte promoter and an inhibitor of Wnt/beta-catenin dependent transcriptional activity, it induces cardiac cell formation in murine stem cells and zebrafish embryos, expanding cardiac progenitor cells. A biphasic modulator of cardiogenesis, it can act as either a promotor or inhibitor of heart formation, depending on the stage of treatment. It has a role as a Wnt signalling inhibitor. It is a triazolothiadiazole and a member of furans.
Brand Name: Vulcanchem
CAS No.: 577696-37-8
VCID: VC0523033
InChI: InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)12-16-17-11(10-7-4-8-18-10)14-15-13(17)19-12/h4,7-9H,1-3,5-6H2
SMILES: C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol

Cardionogen 1

CAS No.: 577696-37-8

Cat. No.: VC0523033

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cardionogen 1 - 577696-37-8

Specification

CAS No. 577696-37-8
Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
IUPAC Name 6-cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)12-16-17-11(10-7-4-8-18-10)14-15-13(17)19-12/h4,7-9H,1-3,5-6H2
Standard InChI Key SWTUPSNBTSPBIH-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4
Canonical SMILES C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Cardionogen 1

Structural Characteristics

Cardionogen 1 (6-cyclohexyl-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole) features a heterocyclic core that enables interactions with Wnt signaling components. The molecule combines a cyclohexyl group, furan ring, and triazolothiadiazole moiety, creating a planar structure critical for its bioactivity . Its canonical SMILES representation (N12N=C(C3CCCCC3)SC1=NN=C2C4=CC=CO4) reflects this unique arrangement, while the molecular weight of 274.34 g/mol ensures adequate membrane permeability .

Table 1: Physicochemical Properties of Cardionogen 1

PropertyValue
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
Solubility in DMSO<5.49 mg/mL
Storage Conditions-20°C (stable ≤1 month)
Purity≥99%

Pharmacokinetic Parameters

Cardionogen 1 demonstrates optimal activity at 40 µM in zebrafish embryos, with exponential dose-response curves plateauing at higher concentrations . The compound maintains stability in DMSO stock solutions (-20°C for 1 month; -80°C for 6 months), though repeated freeze-thaw cycles degrade potency . In murine models, it penetrates embryonic stem cells within 30 minutes of administration, achieving intracellular concentrations sufficient to inhibit β-catenin nuclear translocation .

Mechanism of Wnt/β-Catenin Pathway Modulation

Transcriptional Regulation

Cardionogen 1 disrupts the Wnt/β-catenin signaling cascade by interfering with T-cell factor (TCF)/β-catenin complexes. In murine embryonic stem cells, it reduces β-catenin-dependent transcription by 78% at 100 nM, as measured via TOPFlash reporter assays . This inhibition occurs downstream of glycogen synthase kinase-3β (GSK-3β), preventing β-catenin accumulation in the nucleus without affecting upstream Wnt ligand-receptor interactions .

Biphasic Temporal Activity

The compound exhibits stage-dependent effects on cardiogenesis:

  • Pre-gastrulation (2-5 hpf in zebrafish): Suppresses nkx2.5 expression, reducing cardiac progenitor formation by 16% .

  • Post-gastrulation (5-12 hpf): Enhances progenitor expansion, increasing cardiomyocyte numbers by 35-43% .
    This duality enables precise manipulation of cardiac development timelines, making it valuable for studying heart field specification.

Cardiac-Specific Bioactivity

Hyperplastic Heart Enlargement

In Tg(cmlc2:DsRed-nuc) zebrafish embryos, Cardionogen 1 treatment (40 µM from 5-60 hpf) increased total cardiomyocytes from 212 ± 5 (control) to 305 ± 4 without altering cell size . The hyperplasia resulted from:

  • Progenitor expansion: 2.1-fold increase in nkx2.5+ cells at 12 hpf .

  • Differentiation promotion: 58% higher cmlc2 expression at 17 hpf .
    Notably, phosphohistone H3 staining showed no mitotic increase, confirming hyperplasia stems from progenitor modulation rather than proliferation .

Rescue of Wnt8-Induced Defects

Cardionogen 1 reversed cardiac deficiencies caused by Wnt8 overexpression:

  • Atrial cardiomyocytes: Increased from 12 ± 2 (Wnt8-only) to 28 ± 3 (Wnt8 + Cardionogen) .

  • Ventricular chamber size: Restored to 85% of wild-type dimensions .
    This rescue capacity highlights its potential to counteract pathological Wnt activation in congenital disorders.

Mammalian Model Validation

Murine Embryonic Stem Cell Differentiation

In Tg(αMHC:DsRed-Nuc) mouse ES cells, 100 nM Cardionogen 1 increased beating cardiomyocyte colonies by 6.7-fold compared to controls . Differentiation efficiency peaked at day 8, with 34% of colonies exhibiting spontaneous contraction versus 5% in untreated groups .

Cross-Species Conservation

Zebrafish and murine responses to Cardionogen 1 showed 89% concordance in:

  • Optimal inhibitory concentration (23-40 nM) .

  • β-catenin nuclear localization patterns.

  • nkx2.5 expression dynamics during progenitor specification .

Research Applications and Protocols

Standard Working Solutions

Stock preparation:

  • Dissolve 5 mg in 1.82 mL DMSO for 10 mM stock .

  • Aliquot into single-use vials to prevent freeze-thaw degradation .
    Treatment concentrations:

  • Zebrafish: 10-50 µM in embryo medium .

  • Cell culture: 20-100 nM in differentiation media .

Experimental Considerations

  • Temporal precision: Treatment windows must align with developmental stages (pre- vs. post-gastrulation) .

  • Solvent controls: Maintain DMSO ≤0.1% to avoid nonspecific effects .

  • Off-target analysis: Monitor scl, insulin, and myoD expression to confirm cardiac specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator